The compound 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 579.73 g/mol. This compound is classified under the category of thieno[2,3-c]pyridine derivatives, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of this compound can be approached through various methods, primarily involving the construction of the thieno[2,3-c]pyridine core followed by functionalization with the sulfamoyl and benzamido groups. One notable method involves the preparation of imines from thiophene derivatives and formaldehyde, followed by cyclization to form the desired tetrahydrothieno structure.
The detailed process includes specific mass ratios and temperature controls to optimize yield and purity, as outlined in patent literature .
The molecular structure of 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride features a complex arrangement of rings and functional groups that contribute to its chemical properties:
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
This structure indicates multiple stereocenters and a diverse array of functional groups that enhance its reactivity and biological activity.
The reactions involving this compound primarily include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves:
Data regarding specific targets or pathways affected by this compound would require further empirical studies.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing this compound's physical properties.
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: